

Application Notes and Protocols: Nesiritide (acetate) in Animal Models of Heart Failure

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Compound of Interest

Compound Name: Nesiritide (acetate)

Cat. No.: B14034635

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Audience: Researchers, scientists, and drug development professionals.

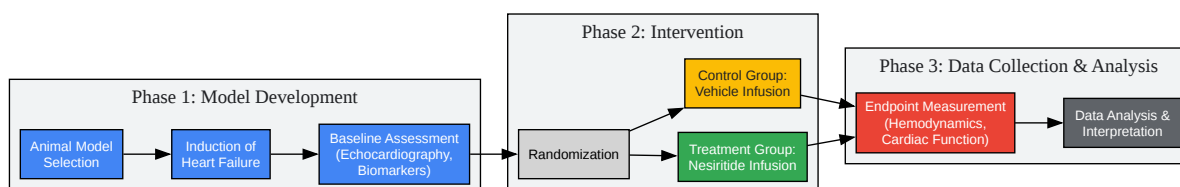
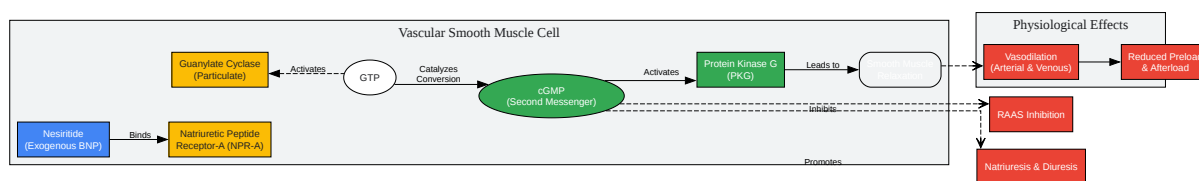
Introduction

Nesiritide is a recombinant form of the 32-amino acid human B-type natriuretic peptide (hBNP), which is endogenously produced by the ventricular myocardium in response to pressure and volume overload.[1][2] It is a well-established therapeutic agent for acutely decompensated heart failure.[3] Nesiritide exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[4] This signaling cascade results in balanced arterial and venous vasodilation, natriuresis, and diuresis.[4][5] These actions collectively reduce cardiac preload and afterload, suppress the renin-angiotensin-aldosterone system (RAAS), and improve overall cardiac function, making it a valuable agent in the management of heart failure.[3][6]

Animal models are indispensable for the preclinical evaluation of cardiovascular drugs like nesiritide, allowing for the detailed investigation of pharmacodynamics, pharmacokinetics, and safety profiles in a setting that mimics human pathophysiology.[3] The selection of an appropriate animal model is critical and depends on the specific research question, such as modeling ischemic, pressure overload, or volume overload heart failure.[3]

Mechanism of Action: The NPR-A/cGMP Signaling Pathway

Nesiritide's primary mechanism involves the activation of the NPR-A receptor, which is abundant in vascular smooth muscle, kidneys, and adrenal glands.[4] Binding of nesiritide to NPR-A activates the associated guanylate cyclase enzyme, which converts guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels lead to smooth muscle relaxation (vasodilation) and other beneficial cardiovascular effects.[3][4]



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